3,5-Dichlorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.03 M

Very soluble in ethanol, ethyl ether; soluble in petroleum ether

In water, 5,380 mg/L at 25 °C

Solubility in water, g/100ml at 25 °C: 0.54 (poor)

Synonyms

Canonical SMILES

Pharmaceutical Intermediate:

Environmental Studies:

Research has explored the environmental behavior and impact of 3,5-Dichlorophenol. This includes studies on its:

- Toxicity: Studies have investigated its potential harm to aquatic organisms, such as fish and daphnia, classifying it as toxic to aquatic life [].

- Biodegradation: Research has examined the ability of microorganisms to break down 3,5-Dichlorophenol, which is crucial for understanding its persistence and potential environmental risks [].

Material Science Research:

Limited research suggests potential applications of 3,5-Dichlorophenol in material science. Studies have explored its use in the development of liquid crystals []. However, further research is needed to determine the viability and effectiveness of these applications.

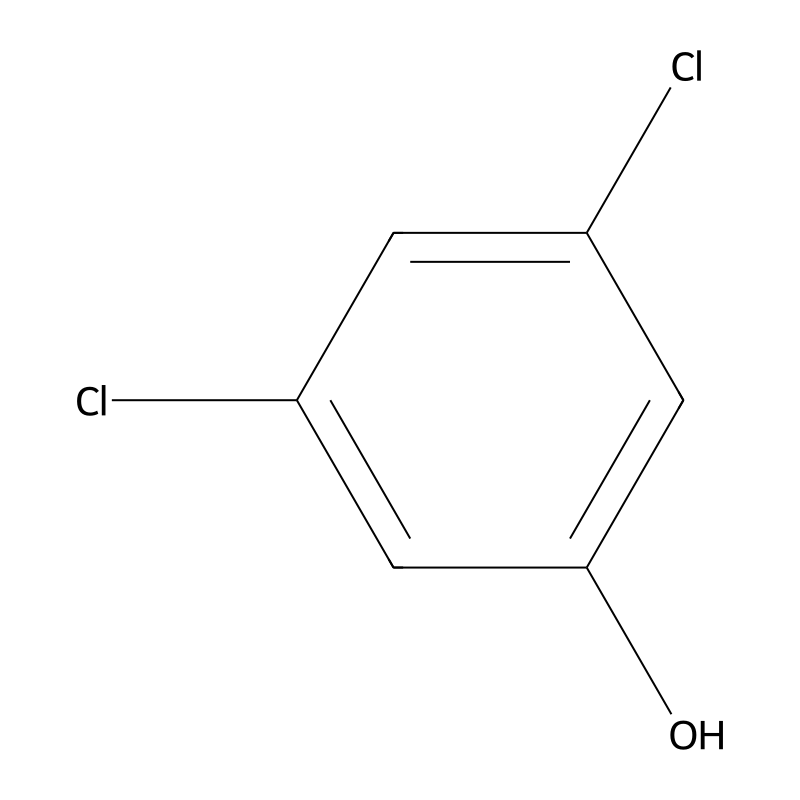

3,5-Dichlorophenol is an organic compound with the chemical formula C₆H₄Cl₂O and a molecular weight of 163.01 g/mol. It is classified as a chlorinated phenol and is characterized by two chlorine atoms attached to the aromatic ring at the 3 and 5 positions. The compound appears as colorless to pale yellow crystals with a characteristic odor, and it is insoluble in water but soluble in organic solvents such as ethanol and ether . Its chemical structure can be represented as follows:

textCl |C6H4 - O - H | Cl

3,5-Dichlorophenol is primarily used in various industrial applications, including as an intermediate in the synthesis of herbicides, pesticides, and other chemical products.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions with amines or alcohols.

- Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert 3,5-dichlorophenol into less chlorinated phenols or other derivatives.

For example, when treated with hydrogen in the presence of a catalyst, 3,5-dichlorophenol can be reduced to 3-chlorophenol .

Several methods exist for synthesizing 3,5-dichlorophenol:

- Chlorination of Phenol: Phenol can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to yield 3,5-dichlorophenol.

- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with chlorine atoms using chlorinating agents .

- From 2-Chloro-4-nitrophenol: Reduction of 2-chloro-4-nitrophenol using reducing agents can also yield 3,5-dichlorophenol.

The synthesis process typically requires careful control of temperature and reactant concentrations to maximize yield and minimize byproducts .

3,5-Dichlorophenol has several industrial applications:

- Chemical Intermediate: It is widely used in the production of herbicides and pesticides.

- Antimicrobial Agent: Due to its antimicrobial properties, it is utilized in various disinfectants and preservatives.

- Laboratory Reagent: It serves as a reagent in organic synthesis and analytical chemistry.

Additionally, it has been studied for potential applications in wastewater treatment due to its effects on microbial communities .

Research on interaction studies involving 3,5-dichlorophenol indicates that it may interact with various biological systems. For instance:

- Microbial Interactions: It influences microbial community dynamics in activated sludge systems, affecting biomass reduction rates.

- Toxicity Studies: Investigations have shown that exposure to this compound can lead to acute toxicity symptoms such as skin burns and respiratory distress .

The compound's interactions with biological systems highlight its potential environmental impact and health risks associated with exposure.

Several compounds share structural similarities with 3,5-dichlorophenol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,4-Dichlorophenol | C₆H₄Cl₂O | Has chlorine substitutions at different positions; used as a herbicide. |

| 2-Chlorophenol | C₆H₅ClO | Contains one chlorine atom; used as a precursor for various chemicals. |

| Pentachlorophenol | C₆Cl₅O | Highly chlorinated; known for its use as a pesticide and wood preservative. |

| 4-Chloro-3-methylphenol | C₇H₇ClO | Used in disinfectants; contains an additional methyl group. |

The uniqueness of 3,5-dichlorophenol lies in its specific positioning of chlorine substituents on the aromatic ring, which influences its chemical reactivity and biological activity compared to these similar compounds.

3,5-Dichlorophenol was first synthesized in the early 20th century through electrophilic chlorination of phenol, a process that introduced chlorine atoms at the meta positions of the aromatic ring. Its initial applications were limited to niche industrial processes, but its environmental persistence and toxicity were recognized following widespread use in pesticides and disinfectants. By the 1980s, regulatory agencies began classifying it as a hazardous substance due to bioaccumulation risks and adverse effects on aquatic life.

Cellular and Molecular Mechanisms of Toxicity

3,5-Dichlorophenol exerts its acute toxicity in aquatic organisms through multiple interconnected mechanisms, with uncoupling of oxidative phosphorylation serving as the primary mode of action. Research conducted on Lemna minor demonstrated that 3,5-dichlorophenol caused concentration-dependent effects in both chloroplasts and mitochondria, with uncoupling of oxidative phosphorylation emerging as the most sensitive endpoint. This mechanism involves the disruption of adenosine triphosphate synthesis without directly affecting the respiratory chain or adenosine triphosphate synthase activities.

The compound acts as a protonophore, facilitating the transport of protons across mitochondrial membranes and dissipating the transmembrane proton motive force essential for energy production. Studies indicate that 3,5-dichlorophenol binds to protons in the intermembrane space, transports them across the inner mitochondrial membrane, releases them into the matrix, and diffuses back to complete the cycle until the proton motive force is fully dissipated. This process generates heat instead of adenosine triphosphate, leading to cellular energy depletion and subsequent organism mortality.

Oxidative Stress and Reactive Oxygen Species Generation

Exposure to 3,5-dichlorophenol triggers significant oxidative stress in aquatic organisms through enhanced reactive oxygen species formation. In Lemna minor studies, the compound induced reactive oxygen species production and lipid peroxidation, which were negatively correlated with electron transport rate, carotenoid content, and growth parameters. The generation of reactive oxygen species appears to be linked to the disruption of normal electron transport chain function and the subsequent formation of environmental persistent free radicals.

Research has demonstrated that chlorinated phenols, including 3,5-dichlorophenol, can form environmental persistent free radicals when exposed to light or heat, with the capability of these radicals to activate molecular oxygen being directly correlated with chlorine content. The symmetric chlorine substitution pattern in 3,5-dichlorophenol contributes to its moderate ability to generate reactive oxygen species compared to other dichlorophenol isomers.

Photosynthetic System Disruption

In primary producers, 3,5-dichlorophenol specifically targets photosystem II efficiency, causing suppression of electron transport rates and reduction in chlorophyll content. The compound affects both chlorophyll a and chlorophyll b concentrations, leading to decreased photosynthetic capacity and ultimately growth inhibition. The disruption of photosynthetic processes appears to be closely linked to the oxidative stress mechanisms, as evidenced by the strong correlation between photosystem II efficiency suppression and reactive oxygen species formation.

Structure-Activity Relationships in Toxicological Research

Influence of Chlorine Substitution Patterns

Quantitative structure-activity relationship studies have established clear relationships between chlorophenol molecular structure and toxicity. The positioning of chlorine atoms significantly influences the toxic potency of dichlorophenol isomers, with 3,4-dichlorophenol demonstrating the highest toxicity, followed by 2,4-dichlorophenol, while 3,5-dichlorophenol exhibits moderate toxicity among the dichlorophenol congeners.

Research utilizing goldfish (Carassius auratus) demonstrated that the toxicity mechanism involves primarily the passive diffusion of undissociated chlorophenol forms through biological membranes, with the hydroxyl group of the undissociated form interacting with target sites. The suppressed magnitude of interaction between undissociated chlorophenols and their sites of action increases in the order: 4-chlorophenol < 3-chlorophenol < 3,5-dichlorophenol < 2-chlorophenol < 2,4-dichlorophenol.

Relationship Between Lipophilicity and Toxicity

The octanol-water partition coefficient (log Kow) serves as a critical predictor of chlorophenol toxicity. For 3,5-dichlorophenol, with a log Kow ranging from 3.62 to 3.68, the moderate lipophilicity contributes to its ability to partition into biological membranes and exert toxic effects. Studies have shown a strong linear correlation (r = 0.914) between log 1/LC50 values and log Kow for chlorophenols, indicating that lipophilic properties enhance bioavailability and toxicity.

The relationship between toxicity and molecular descriptors has been further refined through three-dimensional quantitative structure-activity relationship models. Group philicities and global electrophilicity descriptors have proven particularly effective in predicting ecotoxicity, with these quantum chemical descriptors providing the best quantitative structure-activity relationship models for toxicity against Daphnia magna and other test organisms.

Electronic Effects and Acid Dissociation

The acid dissociation constant (pKa) significantly influences chlorophenol toxicity through its effect on the undissociated fraction available for membrane penetration. Research has demonstrated a linear correlation (r = 0.805) between log 1/LC50 and ΔpKa (pKa of phenol minus pKa of chlorophenol) values. The electron-withdrawing effects of chlorine substitutions lower the pKa, increasing the proportion of dissociated forms at physiological pH levels.

Comparative molecular field analysis and comparative molecular similarity indices analysis studies have shown that electrostatic field contributions dominate the biological activity of chlorophenols, accounting for 42.7-76.9% of the toxicity variance, while steric contributions account for 7.3-33.3%. These findings emphasize the importance of electronic effects in determining the toxic potency of chlorinated phenol compounds.

Luminescence Inhibition Studies with Vibrio Fischeri

Mechanism of Bioluminescence Inhibition

Vibrio fischeri bioluminescence inhibition serves as a widely used bioassay for assessing the toxicity of 3,5-dichlorophenol. The bacterial bioluminescence system involves the oxidation of reduced flavin mononucleotide and long-chain fatty aldehydes by luciferase, producing blue-green light with maximum intensity at 490 nanometers. The presence of toxic substances diminishes luminescence output by interfering with cellular metabolic processes linked to the electron transport chain.

Studies have demonstrated that 3,5-dichlorophenol exhibits concentration-dependent inhibition of Vibrio fischeri luminescence, with 50% effective concentration values ranging from 3.52 to 5.80 milligrams per liter depending on exposure duration and test conditions. The inhibition mechanism appears to involve disruption of the respiratory processes that provide energy for the bioluminescence reaction rather than direct interference with the luciferase enzyme system.

Standardization and Reproducibility

The Microtox bioassay using Vibrio fischeri has been standardized under International Organization for Standardization 11348 protocols, demonstrating excellent reproducibility with variation coefficients ranging from 6 to 15%. Ring test validations have confirmed 3,5-dichlorophenol as an appropriate reference compound for quality control, with 50% effective concentration values consistently falling within acceptable ranges.

Comparative studies evaluating different bacterial toxicity tests have shown that 3,5-dichlorophenol consistently ranks as more toxic than other tested xenobiotic compounds including formaldehyde, 4-nitrophenol, and dichloromethane. The high sensitivity and rapid response time (5-30 minutes) make the Vibrio fischeri assay particularly valuable for environmental monitoring and toxicity screening applications.

Ultra-High Dilution Effects

Specialized studies investigating ultra-high dilutions of 3,5-dichlorophenol have revealed statistically significant effects on Vibrio fischeri luminescence even at extremely low concentrations. Research involving serial dilutions starting from 4.2 × 10^-2 molar concentrations showed inhibition effects of less than 1.5% that were nevertheless statistically significant. These findings suggest that the bacterial bioluminescence system may be sensitive to homeopathic-level concentrations of the compound, though the biological relevance of such effects remains under investigation.

Comparative Toxicity Among Chlorinated Phenol Congeners

Ranking of Dichlorophenol Isomers

Comparative toxicity assessments among dichlorophenol isomers reveal distinct patterns related to chlorine substitution positions. Among the six possible dichlorophenol isomers, 3,4-dichlorophenol demonstrates the highest toxicity with median lethal concentration values around 1.0 milligram per liter for both fish and bacterial test systems. The toxicity ranking generally follows: 3,4-dichlorophenol > 2,4-dichlorophenol ≈ 2,6-dichlorophenol > 3,5-dichlorophenol ≈ 2,3-dichlorophenol > 2,5-dichlorophenol.

The relatively moderate toxicity of 3,5-dichlorophenol compared to other dichlorophenol isomers is attributed to its symmetric meta-substitution pattern, which results in reduced interaction with biological targets compared to compounds with ortho or para chlorine positioning. Studies using mouse acute oral toxicity data show 3,5-dichlorophenol with median lethal dose values of 2389-2643 milligrams per kilogram body weight, making it among the least toxic of the dichlorophenol series.

Influence of Chlorination Degree

The degree of chlorination demonstrates a clear positive correlation with toxicity across the chlorophenol series. Toxicity increases in the order: phenol < monochlorophenols < dichlorophenols < trichlorophenols < tetrachlorophenols < pentachlorophenol. However, this relationship is modified by the proximity of chlorine atoms to the hydroxyl group, with ortho-substitution generally reducing toxicity due to intramolecular hydrogen bonding effects.

Research using hamster embryonic palatal mesenchyme cells demonstrated that the inhibitory concentration values decrease with increasing chlorination: pentachlorophenol (18.8 micromolar) > 2,3,4,5-tetrachlorophenol (21.5 micromolar) > 2,3,5-trichlorophenol (27.5 micromolar) > dichlorophenols (variable) > monochlorophenols (63.0-150.0 micromolar) > phenol (470.0 micromolar).

Species-Specific Sensitivity Variations

Different taxonomic groups exhibit varying sensitivities to chlorophenol exposure, with algae generally showing higher sensitivity than invertebrates or fish. For 3,5-dichlorophenol, algal species (Scenedesmus subspicatus) demonstrate 72-hour inhibitory concentration values of 2.8 milligrams per liter, comparable to the 48-hour effective concentration for Daphnia magna (2.8 milligrams per liter) and slightly more sensitive than fish species with 96-hour lethal concentration values of 2.3-2.9 milligrams per liter.

Bacterial systems show intermediate sensitivity, with activated sludge bacteria exhibiting 50% effective concentration values of 20.3 milligrams per liter, considerably higher than those observed for eukaryotic organisms. This difference likely reflects fundamental differences in cellular organization and metabolic pathways between prokaryotic and eukaryotic systems.

Ecological Risk Assessment Methodologies and Applications

Derivation of Predicted No-Effect Concentrations

Ecological risk assessment for 3,5-dichlorophenol requires the derivation of predicted no-effect concentrations based on available toxicity data and appropriate assessment factors. Using the European Union Technical Guidance Document methodology, predicted no-effect concentrations for freshwater environments range from 2.0 to 5.0 micrograms per liter, derived by applying assessment factors of 10-50 to the lowest observed toxicity values.

The assessment factor approach utilizes the most sensitive endpoint from standardized toxicity tests, which for 3,5-dichlorophenol is typically the 72-hour inhibitory concentration for algal growth (2.8 milligrams per liter). Application of a safety factor of 1000 for acute data or 50-100 for chronic data yields protective concentration thresholds suitable for environmental quality standards.

Species Sensitivity Distribution Analysis

Alternative approaches to predicted no-effect concentration derivation include species sensitivity distribution analysis, which utilizes the full range of available toxicity data to construct statistical distributions of species sensitivity. For chlorophenols, species sensitivity distribution methods generally yield less conservative predicted no-effect concentrations compared to assessment factor approaches, typically in the range of 0.05-0.1 milligrams per liter for related compounds such as 2,4,6-trichlorophenol.

The application of species sensitivity distribution methodology requires a minimum dataset spanning multiple taxonomic groups and trophic levels. Current data availability for 3,5-dichlorophenol supports basic species sensitivity distribution analysis, though additional chronic toxicity data would enhance the reliability of derived environmental quality standards.

Environmental Fate and Exposure Assessment

Risk assessment for 3,5-dichlorophenol must consider its environmental persistence and bioaccumulation potential. The compound demonstrates limited biodegradability, with only 5% degradation observed after 28 days in standard biodegradation tests. The octanol-water partition coefficient of 3.62-3.68 indicates moderate bioaccumulation potential, with bioconcentration factors in fish ranging from 9.1 to 82.

Environmental monitoring data from Chinese surface waters indicate that dichlorophenols, including 3,5-dichlorophenol, pose negligible to minimal ecological risk under current exposure scenarios. However, risk assessment outcomes vary significantly among different river basins, emphasizing the importance of site-specific exposure assessment in ecological risk evaluation.

Tiered Risk Assessment Approaches

Comprehensive ecological risk assessment employs tiered approaches ranging from deterministic screening-level assessments to probabilistic risk characterization. Tier 1 assessments utilize conservative exposure estimates and predicted no-effect concentrations to identify potential risks, while higher-tier assessments incorporate probabilistic exposure modeling and species sensitivity distributions to refine risk estimates.

Physical Description

COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

233.0 °C

233 °C

at 100.9kPa: 233 °C

Vapor Density

Density

LogP

log Kow = 3.62

3.62-3.68

Melting Point

68.0 °C

68 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 50 of 51 companies with hazard statement code(s):;

H302 (82%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (82%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (84%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0.00842 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 1

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

HYDROLYSIS OF 1,2,4-TRICHLOROBENZENE USING A COPPER, ZINC OR IRON HALIDE CATALYST; PARTIAL DEHALOGENATION OF POLYCHLOROPHENOL; DIAZOTIZATION OF 3,5-DICHLOROANILINE FOLLOWED BY HYDROLYSIS OF THE DIAZONIUM SALT

Hydrolysis of chlorobenzenes can be carried out in alkaline aqueous media, with or without the presence of copper salts. It can be done in the vapor phase at 250 - 400 °C on phosphates or on silica at 500 - 550 °C. Hydrolysis is most frequently carried out in the presence of methanolic sodium or potassium at 150 - 200 °C and 1.0 - 3.0 MPa. /Mono-, Di-, and Trichlorophenols with Chlorine in a Meta Position/

Sulfonation of chlorobenzenes followed by the desulfonation of chlorobenzenesulfonic acids can be used to produce numerous chlorophenols. The chlorobenzenes are sulfonated by using 15 - 20% oleum at 60 - 80 °C. The subsequent desulfonation is usually carried out by using 15 - 25% aqueous sodium hydroxide solution at 180 - 220 °C and 1.5 - 3.0 MPa. /Mono-, Di-, and Trichlorophenols with Chlorine in a Meta Position/

For more Methods of Manufacturing (Complete) data for 3,5-DICHLOROPHENOL (6 total), please visit the HSDB record page.

General Manufacturing Information

Analytic Laboratory Methods

Determination of chlorinated phenols in water, wastewater, and wastewater sludge by capillary GC/ECD /Chlorinated phenols/

A method is presented for the simultaneous determination of a wide range of carboxylic acids and phenols in water. Extractive alkylation is used with the tetrabutylammonium ion as counter ion and pentafluorobenzylbromide as alkylating agent. Extracts are analyzed by glass capillary gas chromatography and electron capture detection. Using a 1 ml water sample, the detection limit is 1-10 ug/l. /Chlorophenols/

Chlorophenols were separated by high pressure liquid chromatography with UV detection (280 nm) in conjunction with electrochemical detection. /Chlorophenols/

For more Analytic Laboratory Methods (Complete) data for 3,5-DICHLOROPHENOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is described for the confirmation of chlorophenols in hydrolyzed urine (human) using gas chromatography and liquid chromatography with electrochemical detection. /Chlorophenols/

A method for the detection and confirmation of trace amounts of chlorophenol residues in environmental and biological samples by quadrupole mass spectrometry with selected-ion monitoring (sim) is described. Use of sim eliminates background interference which allows identification of chlorophenol residues in human urine. Phenol concentrations as low as 1.0 pmol/mL urine gave peaks that were discernible by sim. /Chlorophenol/